REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.Cl.[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[O:26][CH3:27])[CH2:22][NH:21][CH2:20][CH2:19]2.C(=O)([O-])[O-].[K+].[K+]>C(O)(C)C>[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[O:26][CH3:27])[CH2:22][N:21]([CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)[CH2:20][CH2:19]2 |f:1.2,3.4.5|
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Name
|
|
Quantity
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9.64 g
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Type
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reactant
|
Smiles
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BrCCC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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10.59 g
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Type
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reactant
|
Smiles
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Cl.COC=1C=C2CCNCC2=CC1OC
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Name
|
|
Quantity
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17.38 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was refluxed for 48 h
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Duration
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48 h
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Type
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FILTRATION
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Details
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The mixture was then filtered
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Type
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CUSTOM
|
Details
|
the filtrate evaporated to dryness
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
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The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
to give an oil which
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Type
|
CUSTOM
|
Details
|
crystallised in a mixture of 2-propanol and diethyl ether
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Name
|
|
Type
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product
|
Smiles
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COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |